molecular formula C11H19F3N2O5 B2922680 Tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate trifluoroacetic acid CAS No. 2173996-63-7

Tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate trifluoroacetic acid

Cat. No.: B2922680
CAS No.: 2173996-63-7
M. Wt: 316.277
InChI Key: GLVPVAZPKQHYLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate trifluoroacetic acid: . It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a trifluoroacetic acid moiety, which is a strong organic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate trifluoroacetic acid typically involves multiple steps, starting with the preparation of the azetidine ring. One common synthetic route involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions for this cyclization step often require the use of strong bases or acids to facilitate the ring closure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate trifluoroacetic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form various oxidized derivatives, such as carboxylic acids and ketones.

  • Reduction: Reduction reactions can yield amines and alcohols.

  • Substitution: Substitution reactions can lead to the formation of different alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate trifluoroacetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the construction of pharmaceuticals and other bioactive compounds.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme activities, receptor binding, and other biochemical processes.

Medicine: The compound has potential applications in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for the design of therapeutic agents for treating diseases such as cancer, inflammation, and infectious diseases.

Industry: In the chemical industry, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate trifluoroacetic acid exerts its effects depends on its specific application. In drug development, the compound may interact with molecular targets such as enzymes, receptors, or other proteins. The exact pathways involved can vary, but typically, the compound binds to its target, leading to a cascade of biochemical events that result in the desired therapeutic effect.

Comparison with Similar Compounds

  • Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate: This compound lacks the amino group present in tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate trifluoroacetic acid, making it less reactive in certain chemical reactions.

  • Trifluoroacetic acid: While similar in name, trifluoroacetic acid is a strong organic acid used in various chemical processes, but it does not contain the azetidine ring or amino group.

  • Other amino acids and derivatives: Various amino acids and their derivatives share structural similarities but differ in their functional groups and biological activities.

Uniqueness: this compound is unique due to its combination of the azetidine ring, amino group, and trifluoroacetic acid moiety. This combination provides it with distinct chemical and biological properties that are not found in other compounds.

Properties

IUPAC Name

tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3.C2HF3O2/c1-8(2,3)14-7(13)11-4-9(10,5-11)6-12;3-2(4,5)1(6)7/h12H,4-6,10H2,1-3H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVPVAZPKQHYLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CO)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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